molecular formula C19H19FN2O4S B2915776 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole CAS No. 919246-55-2

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B2915776
CAS No.: 919246-55-2
M. Wt: 390.43
InChI Key: HCGPJBMMMAMOAB-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzoyl group, a morpholine sulfonyl group, and a dihydroindole core, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroindole core, followed by the introduction of the fluorobenzoyl and morpholine sulfonyl groups through nucleophilic substitution and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole
  • 1-(4-bromobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole
  • 1-(4-methylbenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole

Uniqueness

Compared to similar compounds, 1-(4-fluorobenzoyl)-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indole stands out due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(4-fluorophenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c20-16-3-1-14(2-4-16)19(23)22-8-7-15-13-17(5-6-18(15)22)27(24,25)21-9-11-26-12-10-21/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPJBMMMAMOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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